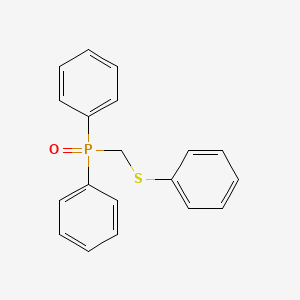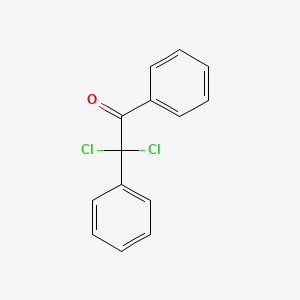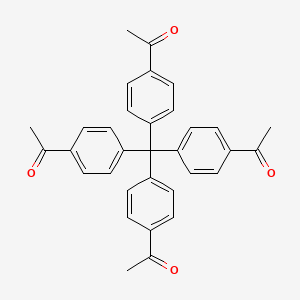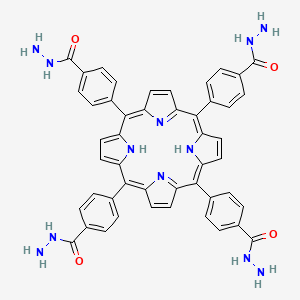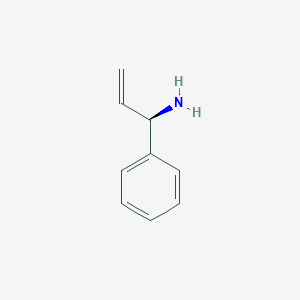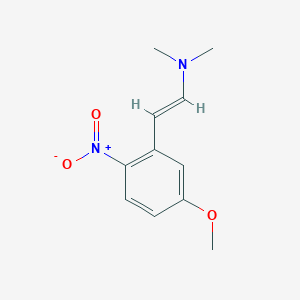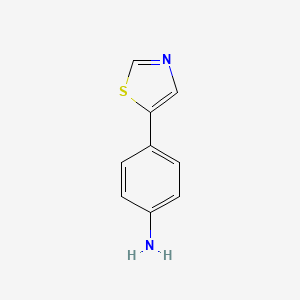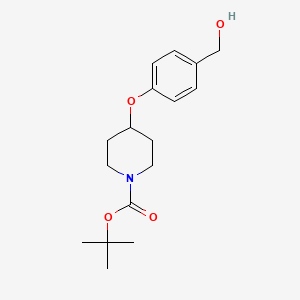
tert-Butyl 4-(4-(hydroxymethyl)phenoxy)piperidine-1-carboxylate
概要
説明
tert-Butyl 4-(4-(hydroxymethyl)phenoxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H25NO4 and a molecular weight of 307.39 g/mol . This compound is known for its use as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . It is a solid at room temperature and is typically stored in a sealed, dry environment at 2-8°C .
作用機序
Target of Action
It is known to be used as a semi-flexible linker in protac (proteolysis targeting chimera) development , which suggests that its targets could be proteins that are intended for degradation.
Mode of Action
As a semi-flexible linker in PROTAC development, “tert-Butyl 4-(4-(hydroxymethyl)phenoxy)piperidine-1-carboxylate” likely interacts with its targets by connecting the ligand (which binds to the target protein) and the E3 ligase ligand (which recruits an E3 ubiquitin ligase). This results in the formation of a ternary complex, leading to ubiquitination and subsequent degradation of the target protein .
Result of Action
The molecular and cellular effects of “this compound” would depend on the specific target proteins and the biological processes they are involved in. As a component of PROTAC, its primary effect would be the degradation of target proteins .
準備方法
The synthesis of tert-Butyl 4-(4-(hydroxymethyl)phenoxy)piperidine-1-carboxylate involves several steps. One common synthetic route includes the reaction of piperidine with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with 4-(hydroxymethyl)phenol under basic conditions to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
tert-Butyl 4-(4-(hydroxymethyl)phenoxy)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
tert-Butyl 4-(4-(hydroxymethyl)phenoxy)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a linker in the development of PROTACs.
Biology: Employed in studies related to protein degradation and cellular processes.
Medicine: Investigated for its potential in drug development, particularly in targeting specific proteins for degradation.
Industry: Utilized in the production of various chemical intermediates and as a reagent in chemical reactions.
類似化合物との比較
tert-Butyl 4-(4-(hydroxymethyl)phenoxy)piperidine-1-carboxylate is unique due to its specific structure and functionality as a semi-flexible linker. Similar compounds include:
tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Another semi-flexible linker used in PROTAC development.
tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate: A similar compound with a different substitution pattern on the phenyl ring.
These compounds share similar applications but differ in their structural properties, which can influence their effectiveness in specific applications.
特性
IUPAC Name |
tert-butyl 4-[4-(hydroxymethyl)phenoxy]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-17(2,3)22-16(20)18-10-8-15(9-11-18)21-14-6-4-13(12-19)5-7-14/h4-7,15,19H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRJJDPEIIEIIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrido[1,2-a]quinolin-11-ium chloride](/img/structure/B3177901.png)
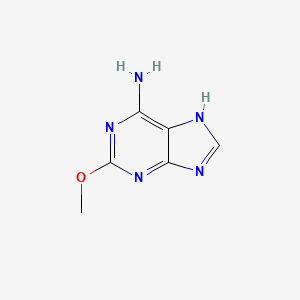
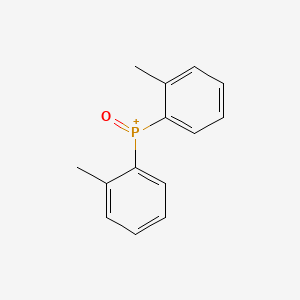
![4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B3177934.png)

